

Structural Analysis of ONO-1603: A Prolyl Endopeptidase Inhibitor for Neuroprotection

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Compound of Interest

Compound Name: ONO 1603

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Abstract

ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of neuropeptides and peptide hormones involved in memory and cognitive functions. This document provides a comprehensive structural and functional analysis of ONO-1603, detailing its chemical properties, the architecture of its molecular target, its mechanism of action, and its effects on neuronal signaling pathways. This guide is intended to serve as a technical resource for researchers in neuropharmacology and drug development, offering detailed experimental insights and a summary of key quantitative data.

Chemical and Physical Properties of ONO-1603

ONO-1603, with the chemical name (2S)-1-[(4-chlorobenzyl)carbamoyl]-N-(oxomethyl)pyrrolidine-2-carboxamide, is a small molecule inhibitor designed for high affinity and specificity towards prolyl endopeptidase. Its fundamental properties are summarized in the table below.

Property	Value
Chemical Formula	C16H19CIN2O3
Molecular Weight	322.79 g/mol
SMILES	<chem>Clc1ccc(CNC(=O)CCC(=O)N2CCC[C@H]2C=O)cc1</chem>
CAS Number	117427-00-6

The Molecular Target: Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (PEP) is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. The crystal structure of PEP reveals a unique two-domain architecture: a catalytic domain and a β -propeller domain.^{[1][2]}

- **Catalytic Domain:** This domain possesses a classic α/β -hydrolase fold and contains the catalytic triad (Ser-Asp-His) essential for its enzymatic activity.^[2]
- **β -Propeller Domain:** Composed of seven β -sheets arranged in a cylindrical fashion, this domain acts as a gatekeeper, restricting access of large peptides to the active site located at the interface of the two domains.^{[2][3]}

The binding of substrates and inhibitors to PEP follows an induced-fit mechanism.^[4] In its native state, the enzyme exists in an open conformation. Upon ligand binding, a significant conformational change occurs, leading to the closure of the two domains. This movement properly orients the catalytic residues for catalysis and secures the ligand in the active site.^{[4][5]}

Mechanism of Action and Binding Interactions of ONO-1603

While a specific crystal structure of ONO-1603 complexed with PEP is not publicly available, the binding mode can be inferred from the structures of other PEP inhibitors. ONO-1603, as a prolyl endopeptidase inhibitor, is designed to interact with the active site of PEP, preventing the cleavage of its natural substrates. The pyrrolidine-2-carbaldehyde moiety of ONO-1603 is a key

feature, as the aldehyde group can form a covalent yet reversible hemiacetal with the active site serine residue (Ser-533 in *Myxococcus xanthus* PEP), effectively inactivating the enzyme.
[3]

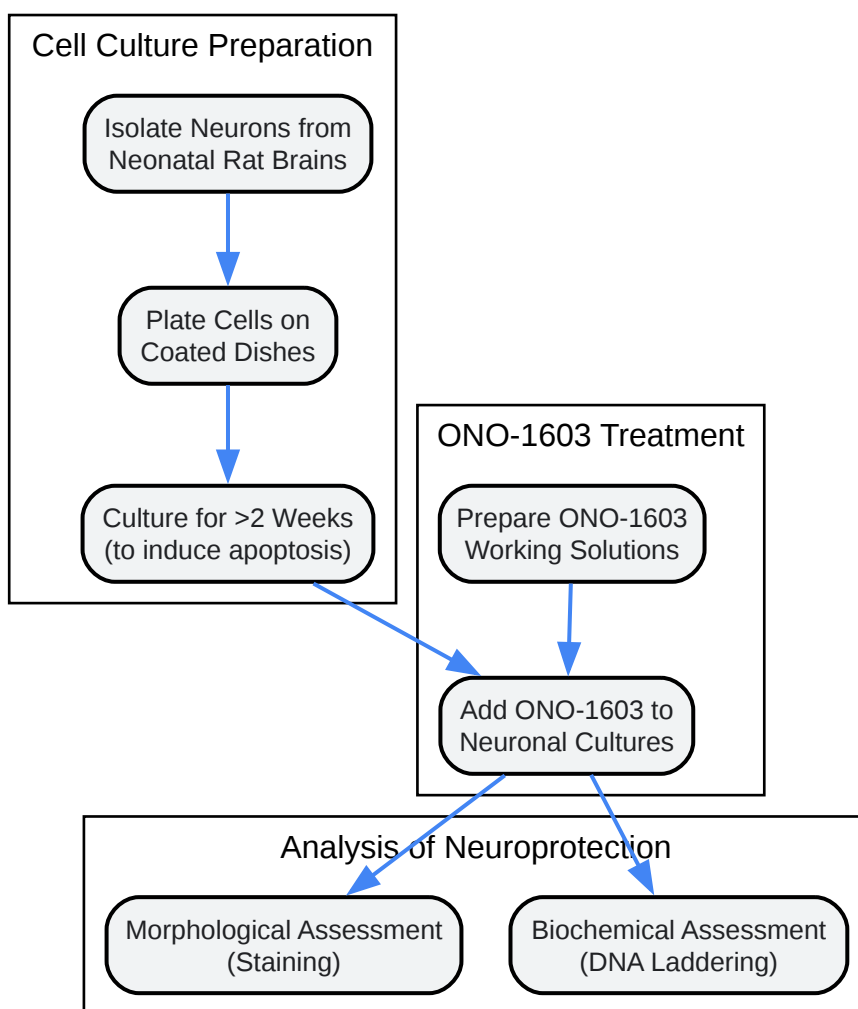
The binding of inhibitors to PEP involves extensive non-covalent interactions within the P1, P2, and P3 pockets of the active site.[3] The proline-like ring of the inhibitor typically stacks against a tryptophan residue (Trp595), and hydrogen bonds are formed with residues such as Tyr473 and Asn555.[6] The chlorobenzyl group of ONO-1603 likely occupies a hydrophobic pocket, contributing to its high affinity and specificity.

Neuroprotective Effects and Signaling Pathways

ONO-1603 has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies.[7] It promotes neuronal survival, enhances neurite outgrowth, and is being investigated as a potential therapeutic agent for dementia.[7][8]

Modulation of Cholinergic Signaling

A key aspect of ONO-1603's mechanism is its ability to enhance cholinergic neurotransmission. Studies have shown that ONO-1603 increases the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR) and stimulates its downstream signaling pathway.[7] The m3-mAChR is a Gq-protein coupled receptor.[9][10] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal function and survival.[11]



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